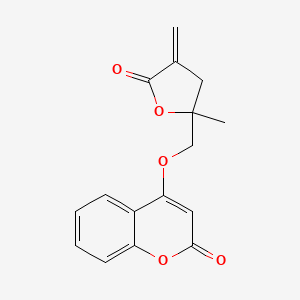
Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester is a complex organic compound with the molecular formula C15H13BrO3 It is a derivative of benzoic acid, characterized by the presence of bromomethyl and methoxy groups, as well as a phenylmethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester typically involves the bromination of 2-methoxybenzoic acid followed by esterification. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually conducted in an organic solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of these molecules, potentially altering their function and activity. Additionally, the methoxy and ester groups can influence the compound’s solubility, stability, and bioavailability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 5-bromo-2-methoxy-, methyl ester
- Benzoic acid, 5-bromo-2-methoxy-, ethyl ester
- Benzoic acid, 5-bromo-2-methoxy-, propyl ester
Uniqueness
Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compoundsAdditionally, the phenylmethyl ester group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in biological applications .
Properties
Molecular Formula |
C16H15BrO3 |
|---|---|
Molecular Weight |
335.19 g/mol |
IUPAC Name |
benzyl 5-(bromomethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C16H15BrO3/c1-19-15-8-7-13(10-17)9-14(15)16(18)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
KHBQVZCLLVNSHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-((Tert-butyldiphenylsilyl)oxy)-2-azaspiro[4.5]decan-1-one](/img/structure/B8299975.png)
![1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol](/img/structure/B8299978.png)







![3-Benzoyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B8300035.png)

